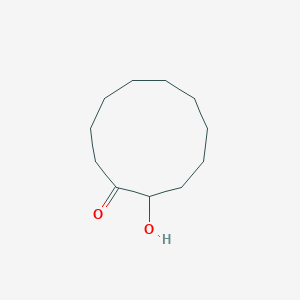
2-Hydroxycycloundecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycycloundecan-1-one is an organic compound belonging to the class of cycloalkanones It features a hydroxyl group (-OH) attached to the cycloundecanone ring, making it a hydroxy-substituted cycloundecanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycycloundecan-1-one can be achieved through several methods. One common approach involves the hydroxylation of cycloundecanone using oxidizing agents. For instance, the reaction of cycloundecanone with hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield this compound. The reaction conditions typically involve moderate temperatures and controlled pH to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high selectivity and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycycloundecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cycloundecanone or cycloundecanoic acid.
Reduction: Formation of 2-hydroxycycloundecanol.
Substitution: Formation of various substituted cycloundecanones depending on the substituent introduced.
Scientific Research Applications
2-Hydroxycycloundecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxycycloundecan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclohexanone: A smaller cycloalkanone with similar hydroxylation.
2-Hydroxycyclopentanone: Another smaller cycloalkanone with a hydroxyl group.
Cycloundecanone: The parent compound without the hydroxyl group.
Uniqueness
2-Hydroxycycloundecan-1-one is unique due to its larger ring size compared to other hydroxy-substituted cycloalkanones. This larger ring size can influence its chemical reactivity and interactions with biological targets. Additionally, the presence of the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
CAS No. |
57620-93-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-hydroxycycloundecan-1-one |
InChI |
InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11(10)13/h10,12H,1-9H2 |
InChI Key |
SIYYPNBHLUQIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(C(=O)CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















